6-Acetyl-5-aminopyridine-2-carbaldehyde
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Overview
Description
6-Acetyl-5-aminopyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-5-aminopyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the functionalization of pyridine derivatives. For instance, starting from 2,6-dichloropyridine, selective substitution reactions can introduce amino and acetyl groups at the desired positions. The reaction conditions often involve the use of catalysts such as palladium or nickel, and reagents like Grignard reagents or organolithium compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-5-aminopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel.
Major Products
Oxidation: 6-Acetyl-5-carboxypyridine-2-carbaldehyde.
Reduction: 6-Acetyl-5-aminopyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Acetyl-5-aminopyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 6-Acetyl-5-aminopyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Acetyl-2-aminopyridine
- 5-Acetyl-2-aminopyridine
- 6-Acetyl-5-hydroxypyridine-2-carbaldehyde
Uniqueness
6-Acetyl-5-aminopyridine-2-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-acetyl-5-aminopyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5(12)8-7(9)3-2-6(4-11)10-8/h2-4H,9H2,1H3 |
InChI Key |
POFTZCKWXOANQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)C=O)N |
Origin of Product |
United States |
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